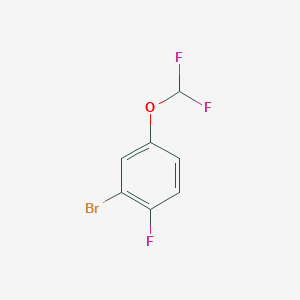

![molecular formula C9H15NO2 B1444106 2-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid CAS No. 1478268-23-3](/img/structure/B1444106.png)

2-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid

Descripción general

Descripción

2-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid, also known as AMSH-2-COOH, is a novel chemical compound that has attracted much interest in recent years due to its potential applications in the synthesis of various compounds and its diverse biochemical and physiological effects. This compound is a cyclic diamine that is structurally related to the amino acid alanine and is found in several natural products.

Aplicaciones Científicas De Investigación

Cold-Chain Transportation

2-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid: is utilized in cold-chain transportation to ensure the stability and integrity of temperature-sensitive pharmaceuticals . Its stability under low temperatures makes it an ideal compound for use in the formulation of drugs that require refrigeration during transport.

Polymer Synthesis

This compound is used in the synthesis of polymers with specific optical properties. Researchers have explored its use in creating polyamides derived from optically active spiro dicarboxylic acid, which exhibit unique conformational properties and optical rotation .

Medicinal Chemistry

In medicinal chemistry, 2-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid serves as a precursor for the synthesis of compounds that mimic the structure and function of natural amino acids like ornithine and GABA. These analogues are crucial in drug design and development, particularly for neurological applications .

Non-Aromatic MOFs

The compound’s rigid spirocyclic backbone is used as a non-aromatic terephthalic acid isostere in the construction of Metal-Organic Frameworks (MOFs). Its unique structure allows for greater steric bulk, influencing pore chemistry and interpenetration control in MOFs .

Optical Activity Research

Its application extends to the study of optical activity in materials science. The compound’s ability to induce optical rotation in polymers makes it a valuable tool for investigating the electronic absorption and circular dichroism spectroscopy of materials .

Catalyst Development

The spirocyclic nature of 2-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid is advantageous in the development of catalysts. Its structure can introduce chirality and enhance the selectivity and efficiency of catalytic processes .

Analytical Chemistry

In analytical chemistry, this compound is used as a standard or reference material in chromatographic analysis techniques such as HPLC, LC-MS, and UPLC, due to its well-defined structure and properties .

Advanced Material Design

Finally, the compound is involved in the design of advanced materials with specific mechanical and thermal properties. Its incorporation into polymers and other materials can lead to the development of products with enhanced performance characteristics .

Propiedades

IUPAC Name |

2-(aminomethyl)spiro[3.3]heptane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c10-6-9(7(11)12)4-8(5-9)2-1-3-8/h1-6,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IETTUWKZZYQKSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)CC(C2)(CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-1-[chloro(difluoro)-methoxy]-2-fluoro-benzene](/img/structure/B1444024.png)

![1-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}ethan-1-one](/img/structure/B1444026.png)